(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride

Catalog No.
S12754260
CAS No.
M.F
C20H20ClNO
M. Wt
325.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochlo...

Product Name

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride

IUPAC Name

phenyl-(4-phenylmethoxyphenyl)methanamine;hydrochloride

Molecular Formula

C20H20ClNO

Molecular Weight

325.8 g/mol

InChI

InChI=1S/C20H19NO.ClH/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16;/h1-14,20H,15,21H2;1H

InChI Key

KCIXAQWLFWNOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N.Cl

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride is a chemical compound characterized by its unique structure that combines a benzyloxy group with a phenylmethanamine moiety. This compound has the molecular formula C14H16ClNOC_{14}H_{16}ClNO and a molecular weight of approximately 249.74 g/mol. The presence of the benzyloxy group enhances its solubility and may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions to yield amines or alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzyloxy group is susceptible to nucleophilic substitution, allowing for the introduction of other functional groups under appropriate conditions.

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor interaction. Studies have indicated that similar compounds may influence various biochemical pathways, including those involved in neurotransmitter regulation and metabolic processes. The specific mechanism of action often involves binding to molecular targets, modifying their activity, and leading to therapeutic effects .

The synthesis of (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride typically involves several steps:

  • Formation of the Benzyloxy Group: The reaction begins with 4-(benzyloxy)benzaldehyde, which is reacted with ammonium acetate in the presence of a reducing agent such as sodium borohydride.
  • Coupling Reaction: The resulting intermediate is then treated with phenylmagnesium bromide to form the desired amine.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt of the compound.

In industrial settings, this process may be scaled up using batch reactors, followed by purification techniques like recrystallization or chromatography to ensure product purity.

(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: Its unique structure allows for studies in synthetic organic chemistry and materials science.
  • Biochemical Studies: Understanding its interaction with biological targets can provide insights into enzyme mechanisms and drug design .

Interaction studies involving (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride focus on its binding affinity with various biological targets such as enzymes and receptors. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations help predict how this compound interacts with specific proteins involved in disease pathways, aiding in the development of more effective analogs .

Several compounds share structural similarities with (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride. These include:

  • (4-(Benzyloxy)phenyl)acetonitrile
  • (4-(Benzyloxy)phenyl)ethanamine
  • (4-(Benzyloxy)phenyl)propanamine

Uniqueness

The uniqueness of (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride lies in its specific combination of functional groups—namely, the benzyloxy group and the phenylmethanamine structure. This specific arrangement imparts distinct chemical properties and reactivity patterns compared to similar compounds, making it particularly valuable for research applications in medicinal chemistry.

The compound is systematically named [4-(benzyloxy)phenyl]methanamine hydrochloride under IUPAC nomenclature. Its molecular formula is C₁₄H₁₆ClNO, with a molecular weight of 249.74 g/mol . The structure consists of a phenyl ring substituted with a benzyloxy group (–OCH₂C₆H₅) at the para position, connected to a methanamine group (–CH₂NH₂), which is protonated as a hydrochloride salt.

Key Identifiers:

PropertyValue
CAS Registry Number133100-92-2
Synonyms(4-(Benzyloxy)phenyl)methanamine hydrochloride; [4-(Benzyloxy)phenyl]methylamine hydrochloride
Purity≥90–95% (commercial grades)
Physical FormSolid (crystalline powder)
Storage ConditionsRoom temperature, inert atmosphere

The benzyloxy group enhances the compound’s lipophilicity, while the hydrochloride salt improves aqueous solubility, a critical feature for reactivity in synthetic applications .

Historical Context of Arylmethanamine Derivatives

Arylmethanamines, characterized by an aromatic ring linked to a methylamine group, have been studied since the early 20th century. Initial interest focused on their psychoactive properties, as seen in compounds like amphetamine. However, structural modifications, such as the introduction of ether groups (e.g., benzyloxy), shifted their applications toward intermediates in synthetic chemistry.

The benzyloxy substitution emerged as a strategic modification to:

  • Modulate electronic properties: The electron-donating benzyloxy group influences aromatic ring reactivity, facilitating electrophilic substitutions.
  • Protect phenolic hydroxyl groups: Benzyl ethers are widely used in organic synthesis as temporary protecting groups, later removed via hydrogenolysis .

By the late 20th century, derivatives like [4-(benzyloxy)phenyl]methanamine hydrochloride became valuable for constructing complex molecules, particularly in peptidomimetics and receptor-targeted therapeutics .

Significance in Modern Medicinal Chemistry

In drug discovery, this compound serves primarily as a building block for synthesizing biologically active molecules. Its utility stems from two key features:

Synthetic Versatility

The benzyloxy group acts as a protective moiety for hydroxyl groups during multi-step syntheses. For example, it enables the controlled functionalization of aromatic systems in antipsychotics or anticancer agents. Subsequent deprotection yields phenolic compounds, which are common pharmacophores .

Structural Motif in Pharmacologically Active Compounds

Arylmethanamines are foundational in designing:

  • Monoamine oxidase (MAO) inhibitors: Structural analogs with methoxy or benzyloxy groups show affinity for MAO enzymes, relevant in treating neurodegenerative diseases .
  • Antimicrobial agents: The aromatic-amine scaffold is prevalent in compounds targeting bacterial cell membranes or enzymes .

Comparative Analysis of Arylmethanamine Derivatives

DerivativeKey SubstitutionApplications
[4-(Benzyloxy)phenyl]methanamineBenzyloxySynthetic intermediate
4-MethoxybenzylamineMethoxyMAO inhibition
Benzyl-(4-benzyloxybenzyl)-amineDual benzylSpecialty material synthesis

This compound’s role in medicinal chemistry is further underscored by its commercial availability from suppliers like Ambeed and MuseChem, which cater to pharmaceutical R&D .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

325.1233420 g/mol

Monoisotopic Mass

325.1233420 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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